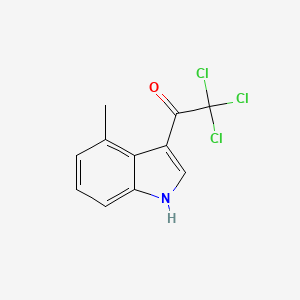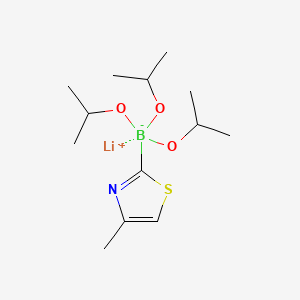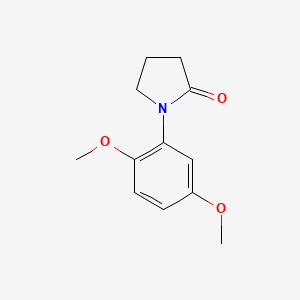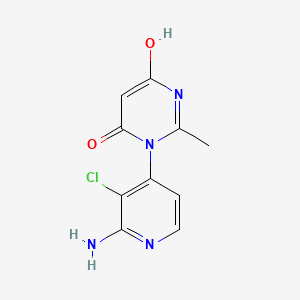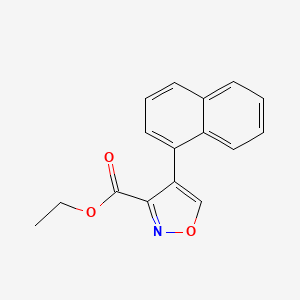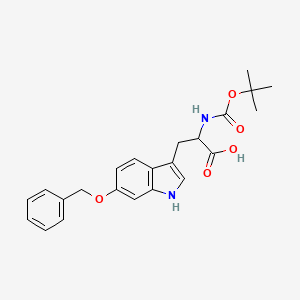
Boc-6-(benzyloxy)-DL-tryptophan
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boc-6-(benzyloxy)-DL-tryptophan is a derivative of tryptophan, an essential amino acid. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group at the amino terminus and a benzyloxy group at the sixth position of the indole ring. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions, while the benzyloxy group serves as a protecting group for hydroxyl functionalities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-6-(benzyloxy)-DL-tryptophan typically involves multiple steps:
Protection of the amino group: The amino group of tryptophan is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction is carried out in an organic solvent like dichloromethane at room temperature.
Protection of the hydroxyl group: The hydroxyl group at the sixth position of the indole ring is protected by benzylation. This is achieved by reacting the compound with benzyl bromide in the presence of a base such as sodium hydride or potassium carbonate in an organic solvent like dimethylformamide.
Coupling reaction: The protected tryptophan derivative is then coupled with an appropriate reagent to introduce the desired substituents at specific positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Boc-6-(benzyloxy)-DL-tryptophan undergoes various chemical reactions, including:
Deprotection reactions: Removal of the Boc and benzyloxy protecting groups under acidic or hydrogenolytic conditions.
Substitution reactions: Introduction of different substituents at specific positions on the indole ring.
Oxidation and reduction reactions: Modification of the functional groups on the indole ring or the side chain.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) for Boc removal; hydrogenation using palladium on carbon (Pd/C) for benzyloxy removal.
Substitution: Electrophilic reagents such as halides or sulfonates in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection yields the free amino and hydroxyl groups, while substitution reactions introduce new functional groups at targeted positions.
科学的研究の応用
Boc-6-(benzyloxy)-DL-tryptophan has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of protein structure and function, particularly in the synthesis of modified peptides and proteins.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of Boc-6-(benzyloxy)-DL-tryptophan involves its role as a protected amino acid derivative. The Boc group protects the amino terminus during synthetic transformations, preventing unwanted side reactions. The benzyloxy group similarly protects the hydroxyl functionality. Upon deprotection, the compound can participate in various biochemical and chemical reactions, targeting specific molecular pathways and interactions.
類似化合物との比較
Similar Compounds
Boc-tryptophan: Lacks the benzyloxy group, making it less versatile for certain synthetic applications.
6-benzyloxy-tryptophan: Lacks the Boc group, which limits its use in peptide synthesis.
N-acetyl-tryptophan: Another protected tryptophan derivative with different protecting groups.
Uniqueness
Boc-6-(benzyloxy)-DL-tryptophan is unique due to the presence of both Boc and benzyloxy protecting groups, which provide dual protection for the amino and hydroxyl functionalities. This dual protection allows for selective deprotection and functionalization, making it a valuable intermediate in organic synthesis and peptide chemistry.
特性
分子式 |
C23H26N2O5 |
|---|---|
分子量 |
410.5 g/mol |
IUPAC名 |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(6-phenylmethoxy-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C23H26N2O5/c1-23(2,3)30-22(28)25-20(21(26)27)11-16-13-24-19-12-17(9-10-18(16)19)29-14-15-7-5-4-6-8-15/h4-10,12-13,20,24H,11,14H2,1-3H3,(H,25,28)(H,26,27) |
InChIキー |
CEZSCANKQGRHFZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=CC(=C2)OCC3=CC=CC=C3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



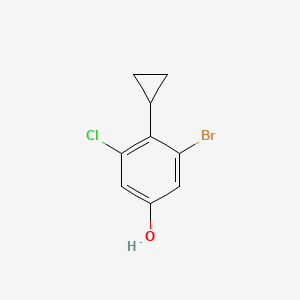

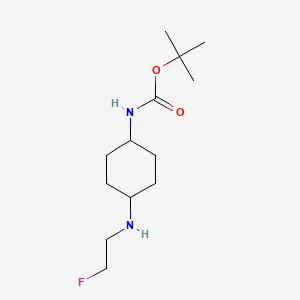
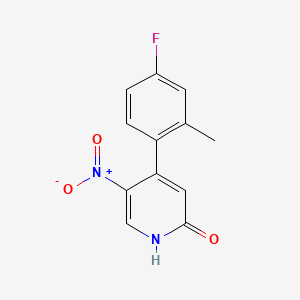
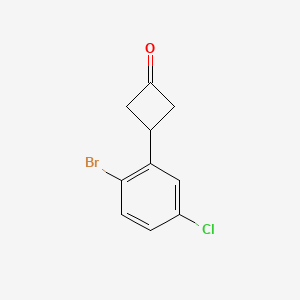
![3-Hexylthieno[3,2-b]thiophene](/img/structure/B15336076.png)
